1,3,3,5-Tetramethylcyclohexan-1-amine
Description
Historical Context of Cyclohexyl Amine Synthesis Methodologies
The synthesis of cyclohexylamines has a long history, with initial methods being developed over a century ago. rayeneh.com The most common industrial-scale production of the parent cyclohexylamine (B46788) involves the catalytic hydrogenation of aniline (B41778) over nickel or cobalt catalysts. wikipedia.org Another established method is the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.org
However, the synthesis of sterically hindered and polysubstituted cyclohexylamines like 1,3,3,5-Tetramethylcyclohexan-1-amine requires more sophisticated and specialized methods. The direct hydrogenation of a correspondingly substituted aniline is often not feasible due to the difficulty in preparing the aniline precursor. Therefore, research has focused on the transformation of substituted cyclohexanones.
Key synthetic strategies applicable to hindered amines include:
Reductive Amination: This is one of the most powerful methods for amine synthesis. nih.gov For simpler secondary or primary amines, it involves reacting a ketone with an amine or ammonia in the presence of a reducing agent. However, for highly hindered ketones and the formation of amines on quaternary centers, the reaction is challenging due to steric hindrance, which disfavors the formation of the necessary iminium intermediate. rsc.orgnih.govrsc.org Specialized catalysts and reaction conditions, such as rhodium or ruthenium catalysts with carbon monoxide as a deoxygenating agent, have been developed to overcome these limitations. rsc.orgrsc.org
Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation generated from an alcohol or alkene in the presence of a strong acid. For the synthesis of this compound, one could envision the reaction of 1,3,3,5-tetramethylcyclohexan-1-ol (B15254090) with a nitrile, followed by hydrolysis of the resulting amide.
From Carboxylic Acids: Rearrangement reactions such as the Curtius, Schmidt, or Hofmann rearrangements can convert a carboxylic acid into a primary amine with the loss of one carbon atom. For instance, the Curtius rearrangement of a corresponding acyl azide (B81097) derived from 1,3,3,5-tetramethylcyclohexanecarboxylic acid would yield the target amine via an isocyanate intermediate. wikipedia.org
Modern Photoredox Catalysis: Recent advances have utilized photoredox catalysis to synthesize hindered primary amines under mild conditions from readily available starting materials like O-benzoyl oximes. acs.org
The table below summarizes some general approaches for the synthesis of sterically hindered amines.
| Method | Precursor | Key Reagents | General Applicability & Notes | Reference |
| Direct Reductive Amination (DRA) | Ketone | Amine, Reducing Agent (e.g., HSiCl₃, H₂, CO) | Challenging for hindered ketones due to difficult iminium ion formation. Requires specialized catalysts (Rh, Ru). | nih.gov, rsc.org, rsc.org |
| Nucleophilic Addition to Sulfinimides | Ketone-derived Sulfinimide | Organometallic Reagent (e.g., Grignard) | Requires strong Lewis acids for sulfinimide formation and strong acid for deprotection. | acs.org |
| Ritter Reaction | Tertiary Alcohol | Nitrile, Strong Acid | Forms a secondary amide, which must be hydrolyzed to the amine. | |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | DPPA or NaN₃, Heat/Light | Proceeds through an isocyanate intermediate. | wikipedia.org |
| Photoredox Catalysis | O-benzoyl oxime | Cyanoarene, Photocatalyst | A modern method for synthesizing primary amines with fully substituted α-carbons under mild conditions. | acs.org |
Current Research Frontiers and Specific Objectives Pertaining to this compound
While extensive literature exists for cyclohexylamines in general, specific research focused solely on this compound is limited. Current research frontiers can be inferred from studies on structurally analogous, highly hindered amines.
The primary objectives pertaining to this specific compound would include:
Development of Efficient and Stereoselective Synthetic Routes: A key goal is to establish a reliable and high-yielding synthesis for this compound and its stereoisomers. This involves overcoming the significant steric barriers to the formation of the C1-N bond at a quaternary center. Research would likely focus on optimizing modern catalytic methods, such as asymmetric reductive amination or C-H amination, to control the stereochemistry of the final product. There are two potential diastereomers of 1,3,3,5-trimethylcyclohexane (cis and trans), and the introduction of the 1-amino-1-methyl group adds further stereochemical complexity. stackexchange.comechemi.com
Exploration as a Chiral Ligand or Auxiliary: The rigid and chiral nature of this compound makes it a candidate for use as a ligand in asymmetric catalysis or as a chiral auxiliary in stereoselective reactions. Research would aim to synthesize derivatives of this amine and evaluate their performance in reactions such as asymmetric reductions, additions, or cross-coupling reactions.
Investigation of Biological Activity: Given the precedent set by Neramexane, a significant research objective would be to synthesize and screen this compound and its derivatives for biological activity. google.com Its unique three-dimensional shape and lipophilicity could lead to novel interactions with biological targets, particularly within the central nervous system.
Application in Materials Science: The incorporation of bulky, well-defined alicyclic units can influence the bulk properties of polymers and other materials. Research could explore the use of this amine as a monomer or modifying agent to create materials with tailored thermal stability, rigidity, and processing characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1,3,3,5-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3 |
InChI Key |
WCYNWVWYGZJUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N)(C)C |
Origin of Product |
United States |
Molecular Structure, Conformation, and Stereochemical Analysis of 1,3,3,5 Tetramethylcyclohexan 1 Amine
Conformational Analysis of the Tetramethylcyclohexane Ring System
The cyclohexane (B81311) ring is not a planar structure; instead, it adopts several non-planar conformations to alleviate ring strain. The most significant of these are the chair and boat conformations.
Chair and Boat Conformations and Their Relative Stabilities
The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain. libretexts.org In this conformation, all carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. libretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org
The boat conformation is less stable than the chair conformation due to two main factors: unfavorable steric interactions between the "flagpole" hydrogens, which are forced into close proximity (1.83 Å), and torsional strain from eclipsed hydrogen atoms on the 'bottom' of the boat. libretexts.org This results in the boat conformation being approximately 30 kJ/mol less stable than the chair conformation. libretexts.org
A more flexible version of the boat conformation is the twist-boat (or skew-boat) conformation, which alleviates some of the flagpole and eclipsing strain. libretexts.org While more stable than the true boat form, the twist-boat is still about 23 kJ/mol less stable than the chair conformation. libretexts.org The interconversion between chair forms, known as a "ring flip," proceeds through higher-energy transition states, including the half-chair conformation, which is the least stable of all. libretexts.orgwikipedia.org
Evaluation of A(1,3) Strain and Other Steric Interactions in Alkylated Cyclohexanes
In substituted cyclohexanes, the presence of axial substituents leads to steric strain known as 1,3-diaxial interactions. This strain arises from the steric crowding between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring, located three carbons away. libretexts.orgfiveable.me This interaction is energetically unfavorable and destabilizes the conformation. fiveable.me Consequently, substituted cyclohexanes preferentially adopt conformations where larger substituents occupy the more spacious equatorial positions to minimize these interactions. libretexts.orglibretexts.org
The magnitude of this steric strain, often referred to as the "A-value," depends on the size of the substituent. chemistrysteps.compressbooks.pub Larger and bulkier groups experience greater 1,3-diaxial strain and therefore have a stronger preference for the equatorial position. fiveable.mepressbooks.pub For instance, the energy difference between the axial and equatorial conformations of methylcyclohexane (B89554) is about 7.6 kJ/mol, leading to approximately 95% of the molecules having the methyl group in the equatorial position at equilibrium. libretexts.orglibretexts.org This preference for the equatorial position is even more pronounced for larger groups like tert-butyl. pressbooks.pub
In the case of 1,3,3,5-tetramethylcyclohexan-1-amine, the conformational preference will be dictated by minimizing the numerous 1,3-diaxial interactions involving the four methyl groups and the amine group.
Conformational Equilibria and Energy Barriers
Cyclohexane and its derivatives are not static; they undergo rapid interconversion between different conformations, most notably the "ring flip" between two chair forms. libretexts.org This process has a significant energy barrier, primarily due to the high-energy half-chair transition state. wikipedia.org At room temperature, this barrier is easily overcome, allowing for a dynamic equilibrium between conformers. libretexts.org
For substituted cyclohexanes, the two chair conformations resulting from a ring flip are often not energetically equivalent. libretexts.org The equilibrium will favor the more stable conformer, which is typically the one that minimizes steric interactions, particularly 1,3-diaxial strain. libretexts.org The relative populations of the conformers at equilibrium can be calculated from the free energy difference (ΔG°) between them. libretexts.org
Stereoisomerism of this compound
The substitution pattern on the cyclohexane ring of this compound gives rise to the possibility of stereoisomerism.
Identification and Assignment of Chiral Centers and Their Configurations
A chiral center is a carbon atom that is bonded to four different groups. In this compound, carbon atoms C1 and C5 are potential chiral centers.
C1: This carbon is attached to an amine group (-NH2), a methyl group (-CH3), and two different pathways around the ring (-CH2-C(CH3)2-CH2- and -CH2-CH(CH3)-CH2-). Therefore, C1 is a chiral center.
C3: This carbon is bonded to two methyl groups, a -CH2- group attached to C2, and a -CH2- group attached to C4. Since two of the attached groups are identical (the methyl groups), C3 is not a chiral center.
C5: This carbon is attached to a hydrogen atom, a methyl group (-CH3), and two different pathways around the ring (-CH2-C(CH3)2-CH2- and -CH(NH2)-C(CH3)2-CH2-). Thus, C5 is also a chiral center.
The presence of two chiral centers (C1 and C5) means that a maximum of 2^2 = 4 stereoisomers can exist. The configuration of each chiral center is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. It is important to note that while the nitrogen atom of the amine group has a lone pair and is bonded to three different groups, it typically undergoes rapid pyramidal inversion, meaning it is not considered a stable chiral center. tru.ca
Characterization of Diastereomeric and Enantiomeric Relationships
With two chiral centers, the possible stereoisomers of this compound can exist as pairs of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. For example, the (1R, 5R) isomer and the (1S, 5S) isomer are enantiomers. Similarly, the (1R, 5S) and (1S, 5R) isomers would be an enantiomeric pair.
Diastereomers are stereoisomers that are not mirror images of each other. For example, the (1R, 5R) isomer is a diastereomer of the (1R, 5S) and (1S, 5R) isomers.
The different spatial arrangements of the methyl and amine groups in these stereoisomers lead to distinct conformational preferences and stabilities. For instance, in cis- and trans-1,3-disubstituted cyclohexanes, the cis isomer can have both substituents in equatorial positions, which is generally more stable, while the trans isomer must have one axial and one equatorial substituent. libretexts.org The specific stereochemistry (cis or trans relationship between the substituents at C1 and C5) will determine the possible chair conformations and their relative energies, based on the minimization of 1,3-diaxial interactions.
Intermolecular Interactions and Solid-State Structures
The solid-state arrangement of molecules, or crystal packing, is dictated by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and steric effects. For this compound, the primary amine group is expected to be the dominant feature driving the formation of specific supramolecular architectures through hydrogen bonding.
The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor. In a crystalline solid, it is anticipated that these amine groups would engage in extensive hydrogen bonding with neighboring molecules. The nitrogen atom can also act as a hydrogen bond acceptor, although this is a weaker interaction compared to the donor capacity of the N-H protons.
It is plausible that the molecules of this compound would form hydrogen-bonded chains or more complex three-dimensional networks. For instance, a common motif for primary amines is the formation of N-H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to the nitrogen atom of an adjacent molecule. This can lead to the formation of linear chains or cyclic arrangements. The specific arrangement would be highly dependent on the steric hindrance imposed by the bulky tetramethyl-substituted cyclohexane ring.
A study on various aminocyclohexane derivatives has shown that the stereochemistry of the amine and other substituents profoundly influences the resulting hydrogen-bonding patterns and crystal packing. nih.gov While the specific compounds in that study were polyhydroxylated, the underlying principle that stereochemistry directs supramolecular assembly remains critical.
The concept of supramolecular synthons, which are recognizable structural units formed by intermolecular interactions, is useful here. researchgate.net For this compound, the primary amine group could form a variety of synthons. The steric demands of the tetramethyl-substituted ring will likely favor less sterically hindered synthons.
In broader supramolecular chemistry, even subtle changes in molecular structure, such as the position of a substituent, can lead to vastly different supramolecular assemblies. researchgate.net Therefore, the specific 1,3,3,5-tetramethyl substitution pattern is expected to produce a unique crystal structure, distinct from other isomers or less substituted cyclohexylamines. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces of the bulky alkyl frame will ultimately define the supramolecular architecture of this compound in the solid state.
Reactivity and Reaction Mechanism Studies of 1,3,3,5 Tetramethylcyclohexan 1 Amine
Fundamental Amine Reactivity Patterns
The reactivity of the primary amine group in 1,3,3,5-Tetramethylcyclohexan-1-amine is characterized by the dual nature of its lone pair of electrons, which imparts both basicity and nucleophilicity.
Nucleophilicity and Basicity in Organic Transformations
The basicity of an amine is a measure of its ability to accept a proton, while its nucleophilicity relates to its ability to donate its electron pair to an electrophilic carbon atom. For this compound, these two properties are influenced by a combination of electronic and steric factors.
Basicity: The nitrogen atom is attached to a secondary carbon which is part of a cyclohexane (B81311) ring bearing four electron-donating methyl groups. These alkyl groups, through an inductive effect, increase the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, rendering this compound a stronger base than simpler amines like ammonia (B1221849) or even its less substituted counterpart, cyclohexylamine (B46788). wikipedia.orgyoutube.com Basicity is a thermodynamic property and is less sensitive to steric hindrance. youtube.com
Nucleophilicity: While also enhanced by the electron-donating methyl groups, the nucleophilicity of this amine is severely diminished by steric hindrance. youtube.com The amine group is located on a carbon atom (C1) that is flanked by two methyl groups at the C5 position and a gem-dimethyl group at the C3 position. This crowded environment physically obstructs the approach of electrophiles to the nitrogen's lone pair, significantly slowing the rate of nucleophilic attack. youtube.comyoutube.com Therefore, despite being a relatively strong base, this compound is expected to be a poor nucleophile, a common characteristic of sterically hindered amines. tandfonline.com
Insufficient Data to Generate Requested Article on this compound
A comprehensive search for scientific literature has revealed a significant lack of specific research data on the chemical compound this compound, preventing the creation of a detailed article on its reactivity and reaction mechanisms as requested.
While general principles of amine chemistry provide a theoretical framework for its potential reactions, specific kinetic, isotopic, and computational studies on this compound are not available in the public domain. The provided outline requires in-depth analysis of reaction pathways, including kinetic and isotopic studies, as well as computational chemistry insights like transition state analysis. This level of detail necessitates dedicated research on the specific molecule .
Searches for analogous reactions, such as the reductive amination of its precursor ketone, 3,3,5,5-tetramethylcyclohexanone (B79423), and the N-alkylation of other sterically hindered amines, yielded some general mechanistic information. However, this information is not directly transferable to provide the scientifically accurate and quantitative data required for the specified article sections. For instance, rate constants, reaction orders, and transition state energies are highly specific to the reactants and conditions of a particular study and cannot be extrapolated from similar systems with any degree of certainty.
The absence of published research focusing specifically on the reaction kinetics and computational analysis of this compound makes it impossible to generate the thorough, informative, and scientifically accurate content as per the detailed outline. Crafting an article without this foundational data would lead to speculation and fall short of the required professional and authoritative tone.
Therefore, until dedicated studies on the reactivity and reaction mechanisms of this compound are conducted and published, the generation of the requested article with the specified level of scientific rigor is not feasible.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural characterization of 1,3,3,5-Tetramethylcyclohexan-1-amine. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of this compound are complex due to the presence of multiple methyl groups and the stereochemical possibilities of the cyclohexane (B81311) ring. The molecule can exist as two primary stereoisomers: cis and trans, depending on the relative orientation of the C1-amine and C5-methyl groups. Each of these isomers exists in a dynamic equilibrium of chair conformations.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene (B1212753) and methine protons of the cyclohexane ring. The chemical shifts and coupling constants are highly dependent on whether the protons are in axial or equatorial positions.
Methyl Protons: The four methyl groups (C1-CH₃, two at C3, C5-CH₃) would likely produce overlapping singlets or doublets in the δ 0.8-1.2 ppm region. The gem-dimethyl groups at the C3 position are diastereotopic and may show separate signals.
Ring Protons: The methylene protons (CH₂) on the ring are diastereotopic and will appear as complex multiplets. The axial protons are typically shielded (shifted upfield) compared to their equatorial counterparts.
Amine Protons: The NH₂ protons would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. docbrown.info
Isomer Differentiation: The number of signals can help differentiate between isomers. The cis isomer, having a higher degree of symmetry, might show fewer signals than the less symmetric trans isomer.
Chemical Shifts: The chemical shifts are influenced by the substitution pattern. The carbon bearing the amine group (C1) would be significantly deshielded, appearing in the δ 50-60 ppm range. The quaternary carbon (C3) and the methyl-substituted carbon (C5) would also have characteristic shifts.
The stereochemistry is determined by analyzing the coupling constants (³JHH) between adjacent ring protons and through Nuclear Overhauser Effect (NOE) studies. A large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1-CH₃ | ~1.0-1.2 | ~25-30 | Shift depends on axial/equatorial orientation. |
| C1-NH₂ | Variable (e.g., 1.5-3.0) | N/A | Broad signal, solvent-dependent. |
| C2-H₂ | ~1.2-1.8 | ~40-45 | Complex multiplets due to diastereotopic protons. |
| C3-(CH₃)₂ | ~0.8-1.1 | ~30-35 (C), ~25-33 (CH₃) | Gem-dimethyls may be non-equivalent. |
| C4-H₂ | ~1.1-1.7 | ~45-50 | Complex multiplets. |
| C5-H | ~1.4-1.9 | ~30-35 | Shift depends on axial/equatorial orientation. |
| C5-CH₃ | ~0.8-1.0 | ~20-25 | Shift depends on axial/equatorial orientation. |
This is an interactive table. The predicted data is based on typical chemical shift values for substituted cyclohexanes and amines.
Advanced NMR techniques are crucial for unambiguous signal assignment and detailed conformational analysis. numberanalytics.comnumberanalytics.com
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful for elucidating complex molecular structures. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons, enabling definitive assignment of both ¹H and ¹³C signals. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by correlating the methyl protons to their respective ring carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for determining stereochemistry and conformational preferences. For example, NOE correlations between an axial methyl group and other axial protons on the same side of the ring can confirm its orientation.
Variable Temperature (VT) NMR: VT-NMR studies can provide insight into the dynamic conformational equilibrium of the cyclohexane ring (e.g., chair-chair interconversion). By lowering the temperature, it may be possible to "freeze out" the individual conformers, allowing for the observation of separate signals for the axial and equatorial groups and the determination of the thermodynamic parameters of the equilibrium.
Isotope Perturbation Studies: While less common for routine characterization, selective deuteration of the molecule could be used to simplify complex ¹H NMR spectra and aid in signal assignment.
The choice of solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding. unn.edu.ngthieme-connect.de The chemical shift of the amine (NH₂) protons of this compound is especially sensitive to the solvent environment. researchgate.net
Non-polar Solvents (e.g., Benzene-d₆, CDCl₃): In these solvents, intermolecular hydrogen bonding between amine molecules is more prevalent. The aromatic solvent Benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) due to its magnetic anisotropy, which can help resolve overlapping signals. thieme-connect.de
Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents act as hydrogen bond acceptors. They will form hydrogen bonds with the NH₂ protons, leading to a significant downfield shift of the amine signal compared to its position in CDCl₃. unn.edu.ng
Polar Protic Solvents (e.g., D₂O, CD₃OD): In these solvents, the NH₂ protons can exchange with the deuterium (B1214612) atoms of the solvent, which can lead to the disappearance or significant broadening of the NH₂ signal.
The chemical shifts of the ring protons and carbons, especially those alpha and beta to the amine group, can also experience smaller, but measurable, shifts due to changes in the solvent's polarity and ability to stabilize different conformers. pitt.edu
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for a mono-amine will have an odd m/z value according to the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the C-N bond. libretexts.org
For this compound (Molecular Weight: 155.30 g/mol ), the following fragmentation pathways are expected:
α-Cleavage: The most favorable α-cleavage involves the loss of the largest possible alkyl radical from the carbon bearing the nitrogen. This would involve the breaking of the C1-C2 or C1-C6 bond within the ring, leading to a stable, resonance-delocalized radical cation. However, a more likely and characteristic fragmentation for cyclic amines is the cleavage of the ring.
Loss of Methyl Radical: A peak corresponding to [M-15]⁺ would result from the loss of a methyl group.
Ring Cleavage: A common pathway for cyclic amines involves the cleavage of the C-C bond alpha to the nitrogen, followed by a second cleavage, leading to characteristic fragment ions. For instance, α-cleavage at the C1-C6 bond followed by cleavage of the C2-C3 bond can lead to the elimination of a neutral ethene fragment.
The fragmentation pattern can be used to distinguish it from its isomers and to characterize derivatives, as any modification to the molecule will alter the masses of the resulting fragments. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 155 | [C₁₀H₂₁N]⁺• | Molecular Ion (M⁺•) |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical |
| 112 | [M - C₃H₇]⁺ | Loss of a propyl radical via ring cleavage |
| 98 | [M - C₄H₉]⁺ | Loss of a butyl radical via ring cleavage |
This is an interactive table. The predicted fragments are based on general fragmentation rules for cyclic amines.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₁₀H₂₁N. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).
Calculated Exact Mass: 155.167374 Da
An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within 5 ppm) would confirm the molecular formula as C₁₀H₂₁N, distinguishing it from other potential formulas with the same nominal mass. This technique is essential for confirming the identity of a newly synthesized compound or an unknown analyte.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene-d₆ |
| Chloroform-d (CDCl₃) |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Acetone-d₆ |
| Deuterium oxide (D₂O) |
Vibrational Spectroscopy (IR, Raman)
Characterization of Functional Groups and Molecular Fingerprints
A detailed analysis of the IR and Raman spectra for this compound would be expected to reveal characteristic absorption and scattering bands corresponding to its specific functional groups. For instance, the primary amine (–NH₂) group would exhibit characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring would be observed around 2850-3000 cm⁻¹. The C-N stretching vibration would also provide a key diagnostic peak. The combination of these spectral features would constitute a unique "molecular fingerprint," allowing for the identification and differentiation of the compound. However, specific peer-reviewed studies presenting and analyzing the IR and Raman spectra of this compound are not available at this time.
Conformational Analysis through Characteristic Vibrational Frequencies
The substituted cyclohexane ring of this compound can exist in different conformations, primarily chair and boat forms, with the chair conformer generally being more stable. Vibrational spectroscopy can be employed to study these conformational isomers. Different conformers would exhibit distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the molecule's three-dimensional structure. By comparing experimentally obtained spectra with theoretical calculations for different possible conformers, the predominant conformation in a given state (gas, liquid, or solid) can be determined. Research articles detailing such a conformational analysis for this compound using IR and Raman spectroscopy could not be located.
X-ray Crystallography
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Definitive Determination of Absolute and Relative Stereochemistry
For a chiral molecule like this compound, which has stereocenters, X-ray crystallography of a single crystal can unambiguously determine its absolute and relative stereochemistry. This technique provides the exact spatial coordinates of each atom, revealing the configuration of the substituents on the cyclohexane ring. However, there are no published crystal structures for this compound in crystallographic databases.
Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)
Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of a compound and for separating its isomers.
The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its derivatives. Given its molecular weight, GC is a plausible technique for purity analysis. A typical GC method would involve optimizing parameters such as the type of column (stationary phase), temperature program, and detector to achieve a sharp, symmetrical peak for the compound, separating it from any impurities or starting materials.
For the separation of stereoisomers (enantiomers and diastereomers) of this compound, chiral chromatography would be necessary. This could be achieved using either chiral HPLC with a chiral stationary phase or chiral GC with a chiral column. The development of such a method would involve screening different chiral selectors and mobile/carrier phases to achieve baseline separation of the isomers.
Despite the general applicability of these techniques, specific published methods or application notes detailing the HPLC or GC analysis of this compound, including data on retention times, resolution of isomers, or purity assessments, could not be identified in the searched scientific literature.
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks
As a chiral amine, 1,3,3,5-Tetramethylcyclohexan-1-amine is a racemate, existing as a mixture of two enantiomers. The separation of these enantiomers is crucial for its application as a chiral building block, providing access to enantiomerically pure compounds. wikipedia.org
The rigid and bulky tetramethylcyclohexyl framework is a desirable feature in the synthesis of complex molecules where precise control of three-dimensional space is required. Chiral amines are fundamental in the construction of a wide array of fine chemicals and pharmaceutical intermediates. While specific examples of large-scale complex molecules derived directly from this compound are not extensively documented, its structural motifs are relevant to the synthesis of compounds where steric bulk is needed to influence reaction pathways or to confer specific properties to the target molecule.
The primary application of this compound as a building block lies in its role as a precursor to enantiopure compounds. The racemic mixture of the amine can be separated into its individual (R) and (S) enantiomers through a process known as chiral resolution. wikipedia.orglibretexts.org
Common methods for resolving chiral amines include:
Diastereomeric Salt Formation: This is the most prevalent method, involving the reaction of the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid. libretexts.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, they can be separated by techniques like fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine is recovered by removing the chiral acid. wikipedia.orglibretexts.org
Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, which selectively react with one enantiomer of the amine. google.com For instance, an enantioselective lipase (B570770) can catalyze the acylation of one amine enantiomer, leaving the other unreacted. The resulting amide and the unreacted amine can then be separated, yielding both enantiomers in high purity. google.com
Once resolved, these enantiopure amines are valuable starting materials for the synthesis of other chiral molecules, where the stereochemistry of the amine dictates the stereochemical outcome of subsequent reactions. tcichemicals.com
Catalytic Applications in Organic Transformations
The amine functional group in this compound is the key to its catalytic activity, enabling its use in both organocatalysis and as a ligand in metal-catalyzed reactions.
Organocatalysis employs small organic molecules to accelerate chemical reactions. Primary amines are effective organocatalysts for various transformations, particularly in the asymmetric synthesis of nitrogen-containing molecules. nih.gov The amine moiety of this compound can participate in reactions such as the aza-Michael addition, where it acts as a nucleophile adding to α,β-unsaturated carbonyl compounds. nih.gov The bulky and chiral nature of the tetramethylcyclohexyl group can effectively shield one face of the transition state, leading to the preferential formation of one enantiomer of the product. This makes it a potential catalyst for creating molecules with high enantioselectivity. uniroma1.it
In asymmetric metal catalysis, a chiral ligand coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The nitrogen atom of this compound possesses a lone pair of electrons that can coordinate with various transition metals. When an enantiopure form of the amine is used, it can serve as a chiral ligand.
These chiral metal-ligand complexes are powerful catalysts for a multitude of asymmetric transformations, including enantioselective additions, reductions, and oxidations. For example, related aminocyclohexane structures have been successfully used to create tripodal ligands that form unique complexes with metals like copper, which then act as efficient catalysts for oxidation reactions, such as mimicking catechol oxidase activity. nih.gov The steric hindrance provided by the tetramethyl substitution pattern can create a well-defined chiral pocket around the metal center, enhancing the selectivity of the catalytic process.
Advanced Materials and Polymer Science Applications
The incorporation of this compound into polymers and advanced materials is a potential area of application, though it is not yet widely explored in scientific literature. In principle, the primary amine functionality allows it to be a monomeric unit in the synthesis of polymers such as polyamides or polyimides through reactions with dicarboxylic acids or their derivatives. The inclusion of the bulky and rigid 3,3,5,5-tetramethylcyclohexyl group into a polymer backbone could be expected to influence the material's properties by restricting chain mobility and disrupting packing, potentially leading to materials with increased thermal stability, altered solubility, and specific mechanical characteristics.
Data Summary
| Application Area | Specific Role of this compound | Key Chemical Principle |
| Chiral Building Blocks | Precursor for enantiopure compounds. wikipedia.org | Chiral resolution via diastereomeric salt formation or enzymatic methods. libretexts.orggoogle.com |
| Organocatalysis | Asymmetric catalyst for C-N bond formation. | Nucleophilic amine moiety participates in reactions like aza-Michael additions. nih.gov |
| Asymmetric Metal Catalysis | Chiral ligand for transition metals. | Coordination of the amine to a metal creates a chiral catalyst for enantioselective reactions. nih.gov |
| Materials Science | Potential monomer for specialty polymers. | Incorporation of the rigid cycloaliphatic structure into polymer chains. |
Derivatization for Probe and Reagent Development
The chemical modification, or derivatization, of amines is a common strategy to create specialized tools for chemical and biological research. The amine group can be readily transformed into a wide variety of functional groups to develop probes or reagents with specific activities.
Spectroscopic probes are molecules designed to signal changes in their local environment through alterations in their spectroscopic properties (e.g., fluorescence, absorbance). Amines are frequently used as starting points for the synthesis of such probes. Derivatization can attach a chromophore or fluorophore to the amine, and the steric environment around this reporter group can influence its sensitivity and selectivity.
A comprehensive search of the scientific literature indicates that this compound has not been derivatized to create spectroscopic probes for molecular studies. While general methods for the derivatization of amines for mass spectrometry and other analyses are well-developed nih.govresearchgate.net, their specific application to this particular compound is not documented.
The steric and electronic properties of amines are crucial when they are used as catalysts or reagents in organic synthesis. Bulky amines are often employed as non-nucleophilic bases or as directing groups in reactions. The unique substitution pattern of this compound could potentially be exploited to develop new reagents that offer high selectivity in chemical transformations.
However, there is no available research in the scientific literature detailing the development or use of this compound as a novel reagent for specific chemical transformations. Its potential in this area remains unexplored in published studies.
Computational Chemistry and Theoretical Modeling of 1,3,3,5 Tetramethylcyclohexan 1 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 1,3,3,5-Tetramethylcyclohexan-1-amine. Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal in providing a detailed molecular picture.
Prediction of Molecular Geometry and Electronic Structure
Quantum chemical methods are employed to predict the three-dimensional arrangement of atoms in this compound and the distribution of electrons within the molecule. DFT, with functionals like B3LYP, is a common choice for such predictions due to its balance of accuracy and computational cost. researchgate.netresearchgate.net These calculations typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation.
The electronic structure is described by the molecular orbitals and the electron density distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO is likely to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character, while the LUMO would be distributed over the carbon skeleton.
Illustrative Predicted Geometrical Parameters for this compound (Chair Conformation)
| Parameter | Predicted Value (Illustrative) |
| C-C (ring) bond length | 1.54 Å |
| C-N bond length | 1.47 Å |
| C-H bond length | 1.09 Å |
| C-C-C (ring) bond angle | 111.5° |
| C-C-N bond angle | 110.0° |
| H-N-H bond angle | 107.0° |
| C-C-C-C (ring) dihedral angle | ±55° |
Note: The data in this table is illustrative and represents typical values for similar molecules, as specific published data for this compound is not available.
Calculation of Conformational Energies and Energy Barriers
The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the presence of multiple substituents. The chair conformation is generally the most stable for cyclohexanes. For this compound, several chair conformations are possible, differing in the axial or equatorial arrangement of the amine and methyl groups.
Quantum chemical calculations can determine the relative energies of these conformers. The conformer with the bulky substituents in equatorial positions is typically the most stable due to reduced steric hindrance. The energy difference between various conformers and the energy barriers for their interconversion (e.g., through ring inversion) can be calculated. These energy barriers provide information about the conformational flexibility of the molecule at different temperatures. For instance, the energy barrier for the conversion between two chair forms can be computed. chemicalbook.com
Illustrative Conformational Energies for this compound
| Conformer (Amine/Methyl group positions) | Relative Energy (kcal/mol) (Illustrative) |
| Equatorial Amine, Equatorial Methyls | 0.0 (most stable) |
| Axial Amine, Equatorial Methyls | 1.8 |
| Equatorial Amine, one Axial Methyl | 2.5 |
| Axial Amine, one Axial Methyl | 4.3 |
Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes, as specific published data for this compound is not available.
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the dynamic behavior of this compound over time.
Exploration of Conformational Space and Dynamics
MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the accessible conformational space. For this compound, MD simulations can reveal the dynamic equilibrium between different chair and boat conformations and the timescale of their interconversion. These simulations can provide a more complete picture of the molecule's flexibility than static calculations alone. nih.gov
MC simulations, on the other hand, use random sampling to explore the conformational space. By generating a large number of random conformations and weighting them according to their Boltzmann probability, MC simulations can also identify the most stable conformers and calculate thermodynamic properties.
Prediction of Solution-Phase Behavior and Intermolecular Interactions
Both MD and MC simulations can be extended to model the behavior of this compound in a solvent. By including explicit solvent molecules in the simulation box, it is possible to study how the solvent affects the conformational preferences of the molecule. The amine group can form hydrogen bonds with protic solvents, which can influence the equilibrium between axial and equatorial conformers.
These simulations also allow for the study of intermolecular interactions between multiple molecules of this compound. This can provide insights into the properties of the bulk liquid, such as its density and viscosity.
Spectroscopic Property Prediction
Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
Theoretical calculations of vibrational frequencies, using methods like DFT, can predict the infrared (IR) and Raman spectra of this compound. q-chem.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, N-H stretching, and ring vibrations. By comparing the predicted spectrum with an experimental one, it is possible to assign the observed spectral bands to specific molecular motions. It is common practice to scale the calculated vibrational frequencies to better match experimental values, accounting for approximations in the theoretical methods. nist.gov
Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic property that can be predicted computationally. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. rsc.orghmdb.ca These predictions are highly sensitive to the molecular geometry, making them a powerful tool for conformational analysis. For this compound, the predicted NMR spectra would show distinct signals for the axial and equatorial protons and carbons, providing a means to experimentally verify the dominant conformation.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| C1 (bearing NH₂) | 50.2 |
| C2, C6 | 45.8 |
| C3, C5 (bearing gem-dimethyl) | 32.1 |
| C4 | 49.5 |
| Methyl at C3, C5 | 28.9 (axial), 33.4 (equatorial) |
| Methyl at C1 | 25.1 |
Note: The data in this table is illustrative and based on typical chemical shifts for substituted cyclohexylamines, as specific published data for this compound is not available.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational chemistry can predict NMR parameters, such as chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating NMR properties.
Below is a hypothetical table illustrating the kind of data that would be generated for the cis and trans isomers of this compound. The values are for illustrative purposes and are not based on actual calculations.
Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Isomer | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C1 | cis | 55.2 | - |
| C1 | trans | 54.8 | - |
| C2 | cis | 45.1 | 1.45 (ax), 1.62 (eq) |
| C2 | trans | 44.9 | 1.43 (ax), 1.60 (eq) |
| C3 | cis | 32.8 | - |
| C3 | trans | 32.5 | - |
| C4 | cis | 48.5 | 1.35 (ax), 1.55 (eq) |
| C4 | trans | 48.2 | 1.33 (ax), 1.53 (eq) |
| C5 | cis | 31.9 | - |
| C5 | trans | 31.6 | - |
| C6 | cis | 45.1 | 1.45 (ax), 1.62 (eq) |
| C6 | trans | 44.9 | 1.43 (ax), 1.60 (eq) |
| 1-CH₃ | cis | 28.7 | 1.15 |
| 1-CH₃ | trans | 29.1 | 1.18 |
| 3,3-(CH₃)₂ | cis | 33.4 (ax), 25.9 (eq) | 1.05 (ax), 0.95 (eq) |
| 3,3-(CH₃)₂ | trans | 33.1 (ax), 25.6 (eq) | 1.03 (ax), 0.93 (eq) |
| 5-CH₃ | cis | 22.3 | 0.88 |
| 5-CH₃ | trans | 22.0 | 0.86 |
| NH₂ | cis | - | 1.25 |
| NH₂ | trans | - | 1.22 |
Note: The labels 'ax' and 'eq' refer to axial and equatorial positions, respectively. These values are purely illustrative.
Vibrational Frequency Calculations for IR/Raman Spectral Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which helps in assigning the peaks in experimental spectra.
The process involves a frequency calculation on the optimized geometry of the molecule. The output provides a list of vibrational modes and their frequencies. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
A hypothetical table of calculated vibrational frequencies for this compound is presented below to illustrate the expected output.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3450 | 25.5 | N-H asymmetric stretch |
| 3360 | 20.1 | N-H symmetric stretch |
| 2965 | 150.8 | C-H asymmetric stretch (CH₃) |
| 2870 | 120.3 | C-H symmetric stretch (CH₃) |
| 1620 | 15.7 | N-H scissoring |
| 1460 | 80.2 | CH₂ scissoring |
| 1385 | 65.4 | C-H bending (gem-dimethyl) |
| 1150 | 45.9 | C-N stretch |
| 850 | 10.3 | N-H wagging |
Note: These values are for illustrative purposes only.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful asset in understanding how chemical reactions occur. It allows for the mapping of reaction pathways and the characterization of transient species like transition states.
Transition State Characterization and Reaction Pathway Mapping
To study a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to identify the transition state—the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.
The process involves proposing a reaction pathway and then using algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. A frequency calculation on the transition state geometry is then performed; a valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Selectivity (Chemo-, Regio-, Stereo-)
When a reaction can lead to multiple products, computational chemistry can predict the selectivity.
Chemoselectivity: If this compound has multiple reactive sites, the activation energies for reactions at each site can be calculated. The site with the lower activation energy will be the more reactive one.
Regioselectivity: In reactions like additions to a double bond, different orientations of the reactants can lead to different regioisomers. By comparing the energies of the transition states leading to each regioisomer, the major product can be predicted.
Stereoselectivity: For reactions involving chiral centers or the formation of new stereocenters, the relative energies of the diastereomeric transition states can be calculated. The transition state with the lower energy will correspond to the major stereoisomer formed. For this compound, which can exist as cis and trans isomers, computational modeling could predict which isomer is thermodynamically more stable and which is kinetically favored in a given reaction.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Cyclohexylamines
The synthesis of sterically hindered primary amines, particularly those with a fully substituted α-carbon, remains a challenging area in organic chemistry. nih.govacs.org Future research will likely pivot from traditional multi-step processes to more efficient and sustainable catalytic methods. A primary synthetic precursor for the target amine is 3,3,5,5-Tetramethylcyclohexanone (B79423). nih.gov
Advanced synthetic strategies that merit exploration include:
Photoredox Catalysis: This method has proven effective for coupling readily available materials to create primary amines with congested α-carbons. nih.govacs.orgresearchgate.net A potential route could involve the use of photoredox catalysis to facilitate the reductive coupling of an oxime derivative of 3,3,5,5-tetramethylcyclohexanone with a nitrogen source. researchgate.net
Ruthenium(0)-Sequential Catalysis: This one-pot, two-step procedure enables the synthesis of sterically hindered amines from aldehydes or ketones via C-H arylation and subsequent imine hydrosilylation. rsc.org Adapting this method could provide an atom-economical pathway to the target compound and its derivatives. rsc.org
Enzymatic Synthesis: The use of enzymes, such as D-amino acid oxidase variants, offers a novel approach for imine synthesis from primary amines in aqueous solutions under mild conditions. mdpi.com Exploring enzymatic pathways for the amination of the corresponding ketone could represent a significant step forward in green chemistry.
A comparative table of potential synthetic approaches is outlined below.
| Synthetic Method | Key Features | Potential Advantages | Relevant Research Focus |
|---|---|---|---|
| Photoredox Catalysis | Uses light to drive reactions; often employs a photocatalyst like iridium or ruthenium complexes. researchgate.net | High efficiency for constructing sterically hindered C-N bonds; reactions often proceed under mild conditions. nih.govacs.org | Developing specific photocatalyst systems for the reductive amination of 3,3,5,5-Tetramethylcyclohexanone. |
| Ruthenium(0)-Sequential Catalysis | One-pot procedure combining C-H activation/arylation and imine hydrosilylation. rsc.org | High atom economy; allows for rapid production of diverse, valuable biaryl amines from simple precursors. rsc.org | Adaptation for direct reductive amination of the precursor ketone. |
| Enzymatic Catalysis | Utilizes enzymes (e.g., oxidases, reductases) to perform chemical transformations. mdpi.com | High selectivity (chemo-, regio-, stereo-); environmentally benign (aqueous media, mild conditions). mdpi.com | Screening for or engineering an amine dehydrogenase or transaminase capable of acting on the bulky ketone substrate. |
Exploration of Undiscovered Catalytic Properties and Enantioselective Transformations
The pronounced steric bulk of this compound makes it an intriguing candidate as a ligand or organocatalyst. Its rigid, well-defined three-dimensional structure could be instrumental in controlling the stereochemical outcome of chemical reactions.
Future research should investigate its role in:
Asymmetric Catalysis: The amine could serve as a chiral auxiliary or as a precursor to chiral ligands for transition metal catalysis. The steric hindrance it provides could create a well-defined chiral pocket around a catalytic center, enabling high enantioselectivity.
Enantioselective Dearomatization: Recent advances have shown that cage-confined photocatalysis can achieve highly selective dearomatization of arenes. researchgate.net The bulky nature of substituents is known to favor enantioselective transformations in such systems. nih.gov The target amine, when incorporated into a substrate, could be used to direct these complex cycloadditions, potentially inhibiting undesired side reactions and favoring specific, thermodynamically unfavorable products with high stereocontrol. researchgate.net
Design and Synthesis of Advanced Materials with Tunable Properties
The incorporation of bulky, aliphatic cyclic structures into polymers can impart desirable properties such as increased thermal stability, rigidity, and modified solubility. The 1,3,3,5-tetramethylcyclohexyl moiety is a prime candidate for creating novel materials.
Key research directions include:
Polymer Synthesis: The amine can serve as a monomer for producing advanced polymers. For instance, reaction with diisocyanates would yield polyureas, while reaction with diacyl chlorides would produce polyamides. The bulky, non-polar nature of the tetramethylcyclohexyl group would likely enhance the thermal properties and hydrophobicity of the resulting polymers.
Epoxy Curing Agents: Amines are widely used as curing agents for epoxy resins in coatings, adhesives, and composites. google.com Investigating this compound in this capacity could lead to epoxy systems with tailored properties, such as improved durability and chemical resistance, for demanding applications like industrial flooring and protective coatings. google.com
Isocyanate Derivatives: Conversion of the primary amine to an isocyanate (R-N=C=O) would create a valuable monomer for polyurethane synthesis. wikipedia.org Polyurethanes derived from this bulky, aliphatic isocyanate could exhibit unique mechanical and thermal properties compared to those made from standard aromatic isocyanates. wikipedia.org
| Material Class | Role of the Amine | Anticipated Properties | Potential Applications |
|---|---|---|---|
| Polyamides/Polyureas | Monomer | High thermal stability, increased rigidity, enhanced hydrophobicity. | High-performance engineering plastics, specialty fibers. |
| Epoxy Resins | Curing Agent | Improved chemical resistance, durability, and tailored mechanical strength. | Adhesives, composites, protective coatings for concrete and metal. google.com |
| Polyurethanes | Precursor to Isocyanate Monomer | Weather resistance, mechanical robustness, potential for flexible or rigid foams. wikipedia.org | Insulation materials, sealants, specialty elastomers. wikipedia.org |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery and Optimization
Emerging research avenues include:
Reaction Optimization: Machine learning algorithms, such as Bayesian optimization, can efficiently explore large reaction parameter spaces (e.g., temperature, concentration, catalyst loading) to identify optimal conditions for synthesis. chemrxiv.orgnih.gov This data-driven approach can significantly reduce the experimental effort required to develop a robust synthetic route, leading to higher yields and lower costs. chemrxiv.org
Catalyst Design: AI can process vast datasets to predict the catalytic performance of new molecules. meryt-chemical.comarxiv.org Machine learning models could be trained to correlate the structural features of hindered amines with their effectiveness in various catalytic transformations, thereby predicting the potential of the target amine and guiding the design of even more effective derivatives. rsc.orgacs.org
Materials Informatics: AI models can predict the physical properties (e.g., glass transition temperature, tensile strength) of polymers based on the structure of their monomers. oaepublish.com This would allow for the in silico design of advanced materials incorporating the tetramethylcyclohexylamine unit, prioritizing the synthesis of only the most promising candidates.
Deepening Fundamental Understanding of Structure-Reactivity Relationships and Conformational Dynamics
The reactivity and function of a molecule are intrinsically linked to its three-dimensional structure and dynamic behavior. The 1,3,3,5-tetramethyl-substituted cyclohexane (B81311) ring is expected to have a complex conformational landscape.
Future fundamental studies should focus on:
Conformational Analysis: Medium-sized rings like cyclohexane and its derivatives can exist in multiple conformations (e.g., chair, boat, twist-boat), which are often in dynamic equilibrium. nih.gov The presence of four methyl groups, especially the gem-dimethyl substitution at the C3 position, will impose significant steric constraints, influencing the preferred conformation and the energy barrier to ring inversion. researchgate.net
Advanced Spectroscopy and Computation: A combination of experimental techniques, such as dynamic nuclear magnetic resonance (DNMR) spectroscopy, and high-level computational methods (e.g., Density Functional Theory) will be essential. researchgate.net These studies can elucidate the preferred pseudo-axial or pseudo-equatorial orientation of the amine group and how this orientation impacts its nucleophilicity and reactivity. Understanding these conformational dynamics is crucial for designing its applications in catalysis and materials science. researchgate.net
Compound Index
| Compound Name |
|---|
| This compound |
| 3,3,5,5-Tetramethylcyclohexanone |
Q & A
Q. What are the most reliable synthetic routes for 1,3,3,5-Tetramethylcyclohexan-1-amine, and how can experimental parameters be optimized?
Methodological Answer: Traditional synthesis often involves reductive amination of ketone precursors (e.g., 1,3,3,5-tetramethylcyclohexanone) using ammonia and hydrogen gas with catalysts like Raney nickel. Optimization includes adjusting reaction temperature (40–80°C), pressure (1–3 atm H₂), and catalyst loading (5–10 wt%) to improve yield. For enzymatic approaches, transaminase-catalyzed reactions can stereoselectively produce amines under mild conditions (pH 7–9, 30–50°C) using pyridoxal-5′-phosphate (PLP) as a cofactor . Purification typically employs fractional distillation or silica gel chromatography (eluent: hexane/ethyl acetate gradients).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Basic characterization includes:
- NMR Spectroscopy : -NMR (δ 1.0–1.5 ppm for methyl groups; δ 2.5–3.0 ppm for amine protons) and -NMR to confirm substituent positions.
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretches).
- GC-MS : To assess purity (>95%) and detect byproducts. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Use glove boxes or fume hoods to prevent inhalation/contact.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Neutralize spills with 5% acetic acid before disposal. Always consult SDS sheets for emergency measures (e.g., eye rinsing with saline) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stereochemical outcomes of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., amine alkylation). Software like Gaussian or ORCA can model orbital interactions and steric effects from methyl groups.
- Molecular Docking : Study host-guest interactions (e.g., with enzymes or supramolecular receptors) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns .
Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?
Methodological Answer:
Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: Design controlled experiments using solvents of varying polarity (e.g., DMSO vs. toluene) and temperatures (0–100°C). Monitor reaction rates via -NMR or in-situ IR. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while elevated temperatures accelerate kinetics but may reduce stereoselectivity .
Data Analysis & Experimental Design
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Q. What experimental designs are recommended for studying the compound’s adsorption on indoor surfaces (e.g., for environmental chemistry studies)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
